Ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a fused benzene-furan core. Key structural features include:
- 2-Methyl group: Enhances steric bulk at the benzofuran ring.
- 5-[(3-Nitrophenyl)methoxy] substituent: A nitro group at the meta position of the benzyloxy moiety introduces strong electron-withdrawing effects.
- Ethyl ester at position 3: Provides lipophilicity and influences metabolic stability.
The molecular formula is C₁₉H₁₇NO₆ (molecular weight: 371.35 g/mol) .
Properties
IUPAC Name |
ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-3-24-19(21)18-12(2)26-17-8-7-15(10-16(17)18)25-11-13-5-4-6-14(9-13)20(22)23/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZUEOZGIVWEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.
Esterification: The carboxylic acid group can be converted to the ethyl ester using reagents like ethanol and a strong acid catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the benzofuran ring can intercalate with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares the target compound with five analogs, highlighting substituent differences and key physicochemical parameters:
Key Observations
Nitro Group Position :
- The meta-nitro substituent (target compound) offers moderate electron withdrawal compared to the para-nitro analog, which may exhibit stronger resonance effects .
- Para-nitro derivatives often have higher melting points due to symmetrical packing .
Ester vs. Benzoyloxy Groups: Replacing the benzyloxy group with a benzoyloxy moiety () increases polarity (higher polar surface area: 114.6 vs.
Fluorinated Substituents :
- Fluorine atoms (e.g., in and ) significantly elevate lipophilicity (XlogP ~5.0) and enhance metabolic stability due to strong C-F bonds .
Steric Effects :
- The 2-phenyl substituent in introduces steric hindrance, which could limit rotational freedom and influence binding interactions .
Research Findings and Implications
- Electronic Effects : Nitro groups at meta or para positions modulate charge distribution, impacting reactivity in nucleophilic substitution or reduction reactions .
- Solubility: Higher XlogP values (e.g., 5.0 for pentafluorophenoxy acetoxy derivatives) correlate with reduced aqueous solubility, a critical factor in drug design .
- Synthetic Flexibility : Ethyl esters (as in the target compound) are more hydrolytically stable than methyl esters, making them preferable in prodrug strategies .
Biological Activity
Ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, which includes a benzofuran core, a methoxy group, and a nitrophenyl moiety, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound features:
- Benzofuran Ring : A bicyclic structure that contributes to its biological activity.
- Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Nitrophenyl Moiety : Capable of undergoing redox reactions, influencing oxidative stress pathways within cells.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems:
- Oxidative Stress Modulation : The nitrophenyl group can participate in redox reactions, which may lead to modulation of oxidative stress within cells. This interaction is crucial as oxidative stress is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes, which could be beneficial for therapeutic applications. For instance, it may affect enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Membrane Interaction : The methoxy and benzofuran components are hypothesized to enhance interactions with biological membranes, potentially affecting enzyme activities and cellular signaling pathways.
In Vitro Studies
Research on this compound has shown promising results in various biological assays:
| Biological Activity | Assay Type | IC50 (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | AChE Inhibition | TBD | |
| Oxidative Stress Modulation | ROS Production Assay | TBD | |
| Anticancer Activity | Cell Viability Assay | TBD |
Note: TBD indicates that specific IC50 values need further investigation.
Case Studies and Comparative Analysis
In comparative studies with similar compounds, this compound demonstrated unique pharmacological effects due to its specific structural features. For example:
- Comparison with Tacrine Derivatives : While Tacrine derivatives have shown significant activity against Alzheimer's-related enzymes (e.g., BuChE), this compound's distinct mechanism may offer advantages in targeting oxidative stress-related pathways .
Future Research Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.
- In Vivo Evaluations : Conducting animal studies to assess the therapeutic potential and safety profile.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
